5,7-Dioxaspiro[2.5]oct-6-ylmethanol
Description
Properties
IUPAC Name |
5,7-dioxaspiro[2.5]octan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-3-6-9-4-7(1-2-7)5-10-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZKAFMGZLOBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(OC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5,7-Dioxaspiro[2.5]oct-6-ylmethanol typically involves the formation of a spiroketal or spiroacetal ring system, followed by functionalization to introduce the hydroxymethyl group. The key steps include:
- Formation of the spirocyclic ketal or acetal by acid-catalyzed cyclization of appropriate diols and ketones or aldehydes.
- Reduction or selective functional group manipulation to yield the hydroxymethyl substituent at the spiro center.
Representative Preparation Method from Literature
A notable synthetic procedure involves the acid-catalyzed ketalization of a diene precursor in ethylene glycol and DMF, followed by extraction and purification steps to isolate the spiroketal intermediate. This intermediate is then converted into the desired alcohol by reduction or hydrolysis.
- A diene compound (e.g., 51.34 g, 282 mmol) is reacted with p-toluenesulfonic acid (2 g) in a mixture of ethylene glycol (250 mL) and DMF (70 mL) at 80°C for 1 hour.
- After cooling, the reaction mixture is poured into water and extracted multiple times with ether.
- Organic layers are washed with brine, dried over sodium sulfate, and solvents removed under reduced pressure.
- The crude spiroketal is purified by silica gel chromatography using hexane/ethyl acetate (5:1) to yield the ketal as a pale yellow oil (yield approx. 70%).
- The ketal is then subjected to further treatment (e.g., reduction or hydrolysis) to afford this compound as a colorless oil with high yield (up to 98%) and purity.
Detailed Reaction Conditions and Workup
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Ketal formation | p-Toluenesulfonic acid, 80°C, 1 hour, ethylene glycol/DMF | Spiroketal intermediate, 70% yield |
| Extraction | Water quench, ether extraction (3x), brine wash | Purified organic phase |
| Drying and concentration | Sodium sulfate drying, solvent removal under vacuum | Pale yellow oil |
| Reduction/hydrolysis | NaHSO5 and Florisil stirring at room temp, filtration | Colorless oil, 98% yield |
| Purification | Silica gel chromatography (hexane/ethyl acetate 1:10) | High purity product |
Alternative Synthetic Routes and Modifications
Research into nucleic acid analogues with spirocyclic sugar moieties has led to alternative synthetic approaches that include:
- Use of periodate-mediated cleavage of 1,2-diols derived from glucose derivatives to generate aldehyde intermediates.
- Horner–Wadsworth–Emmons olefination to introduce unsaturation.
- Reduction of esters to allyl alcohols followed by iodination (Appel reaction).
- Controlled base-mediated coupling reactions to form spirocyclic precursors.
- Intramolecular cyclization attempts using oxidative halogenating agents, epoxidizing agents, or Lewis acids, although with limited success due to low olefin reactivity in some cases.
These methods are more complex and tailored for the synthesis of modified nucleosides but provide insight into the manipulation of spirocyclic frameworks related to this compound.
Key Research Findings and Challenges
- The acid-catalyzed ketalization approach provides a straightforward and high-yielding route to the spirocyclic core.
- Subsequent reduction or hydrolysis steps are efficient for introducing the hydroxymethyl group.
- Attempts to perform intramolecular cyclization on olefin-containing intermediates have met with limited success, indicating the need for careful control of reaction conditions and reagent choice.
- Base-mediated coupling reactions require low temperatures (down to –15°C) to improve yield and suppress side reactions such as epoxidation or decomposition.
- Purification by silica gel chromatography using appropriate solvent systems (hexane/ethyl acetate) is essential for isolating high-purity products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid-catalyzed ketalization | p-Toluenesulfonic acid, ethylene glycol, DMF, 80°C, 1 h | 70 | Efficient formation of spiroketal intermediate |
| Reduction/hydrolysis | NaHSO5, Florisil, room temperature | 98 | High yield of hydroxymethyl alcohol |
| Base-mediated coupling | NaH or NaHMDS, –15 to 0°C, DMF | 43–69 | Requires low temp to avoid side products |
| Intramolecular cyclization | Iodine, NIS, mCPBA, Lewis acids | 0 | Low olefin reactivity; cyclization not achieved |
| Appel iodination and olefination | DIBAL reduction, Appel reaction | - | Precursor synthesis for complex analogues |
Chemical Reactions Analysis
Types of Reactions
5,7-Dioxaspiro[2.5]oct-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .
Scientific Research Applications
5,7-Dioxaspiro[2.5]oct-6-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dioxaspiro[2.5]oct-6-ylmethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Ring Size and Stability : Smaller spiro[2.5] systems (e.g., target compound) exhibit higher ring strain compared to spiro[4.5] analogs, influencing their reactivity in ring-opening reactions .
- Functional Groups: Methanol-substituted derivatives (e.g., target compound) display enhanced solubility in polar solvents vs. ketone- or ester-bearing analogs .
- Bioactivity: Chiral 1,3-dioxolanes with hydroxyphenyl groups (e.g., compounds 7 and 8 in ) show MIC values of 4.8–5000 µg/mL against S. aureus and C.
Pharmacological Potential
- Fumagillin Analogs : The 1-oxaspiro[2.5]oct-6-yl ester moiety in fumagillin derivatives () underscores the role of spiro structures in antibiotics, suggesting unexplored therapeutic avenues for the target compound.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the spirocyclic structure and methanol substituent. Look for splitting patterns indicative of diastereotopic protons and deshielded carbons adjacent to oxygen atoms .
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for verifying spiro-ring integrity .
Advanced: How can stereochemical inconsistencies in NMR data for this compound derivatives be resolved?
Methodological Answer :
Stereochemical ambiguities often arise from overlapping signals or dynamic ring puckering. Strategies include:
- Variable Temperature (VT) NMR : Reduces signal broadening by freezing conformational exchange .
- Chiral Derivatization : Use of enantiopure reagents (e.g., Mosher’s acid) to convert diastereomers for distinct NMR splitting .
- X-ray Crystallography : Definitive assignment via crystal structure analysis, as demonstrated for related spiroethers .
Advanced: What experimental approaches mitigate low yields in spirocyclic methanol synthesis?
Methodological Answer :
Low yields often stem from competing polymerization or ring-opening side reactions. Mitigation strategies:
- Protecting Groups : Temporarily block reactive hydroxyls using TBS or acetyl groups .
- High-Dilution Conditions : Reduce intermolecular side reactions during cyclization .
- Catalytic Systems : Employ Lewis acids (e.g., Sc(OTf)₃) to enhance regioselectivity .
Basic: How should researchers purify this compound from reaction mixtures?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar spirocyclic products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) based on solubility differences .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure improves purity .
Advanced: How can biological activity assays be designed to evaluate this compound derivatives?
Q. Methodological Answer :
- MIC Determination : Follow CLSI guidelines using microbroth dilution (e.g., 5 × 10⁵ CFU/mL bacterial inoculum) and reference antibiotics (e.g., amikacin) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., hydroxyl position, ring size) and correlate with activity trends .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .
Basic: What safety protocols are critical when handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles; avoid skin/eye contact due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates .
- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Q. Methodological Answer :
- DFT Calculations : Predict transition states for ring-opening reactions or nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .
- Docking Studies : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
Basic: Which analytical techniques validate the purity of this compound post-synthesis?
Q. Methodological Answer :
- HPLC : Use C18 columns with UV detection (210 nm) to quantify impurities .
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
- Karl Fischer Titration : Measure residual water content, critical for hygroscopic samples .
Advanced: How do solvent effects influence the conformational stability of this compound?
Q. Methodological Answer :
- Polar Solvents (e.g., DMSO) : Stabilize open-chain tautomers via hydrogen bonding, detectable by NMR .
- Nonpolar Solvents (e.g., Hexane) : Favor spirocyclic forms due to reduced dielectric stabilization of charges .
- Kinetic Trapping : Rapid cooling in acetonitrile can "freeze" metastable conformers for isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
